8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline
Overview
Description
8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline is a compound that combines the structural features of quinoline and tetrazole. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, while tetrazole is a five-membered ring containing four nitrogen atoms. This combination results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile. For example, phenyl azide can react with a suitable nitrile under mild conditions to form the tetrazole ring.
Attachment to Quinoline: The tetrazole derivative is then attached to the quinoline moiety. This can be achieved through a nucleophilic substitution reaction where the tetrazole derivative reacts with a quinoline derivative that has a leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives and phenyl azide in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline-tetrazole derivatives.
Scientific Research Applications
8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: A simpler tetrazole derivative with similar biological activities.
Quinoline: The parent compound with well-known antimicrobial properties.
1-Phenyl-1H-tetrazole-5-thiol: Another tetrazole derivative with potential therapeutic applications.
Uniqueness
8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline is unique due to its combined structural features of quinoline and tetrazole, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components.
Properties
IUPAC Name |
8-[(1-phenyltetrazol-5-yl)methoxy]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-2-8-14(9-3-1)22-16(19-20-21-22)12-23-15-10-4-6-13-7-5-11-18-17(13)15/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTQGLZXFZAQNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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